molecular formula C11H13NO3 B8554554 3-[(2-Methoxyethyl)aminocarbonyl]benzaldehyde

3-[(2-Methoxyethyl)aminocarbonyl]benzaldehyde

Cat. No. B8554554
M. Wt: 207.23 g/mol
InChI Key: WIRJPESFDDIBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methoxyethyl)aminocarbonyl]benzaldehyde is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Methoxyethyl)aminocarbonyl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Methoxyethyl)aminocarbonyl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(2-Methoxyethyl)aminocarbonyl]benzaldehyde

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-formyl-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C11H13NO3/c1-15-6-5-12-11(14)10-4-2-3-9(7-10)8-13/h2-4,7-8H,5-6H2,1H3,(H,12,14)

InChI Key

WIRJPESFDDIBIW-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 200 ml of tetrahydrofuran, 16.70 g of triethylamine and 12.40 g of 2-methoxyethylamine was added a solution of 16.00 g of 3-formylbenzoic acid chloride in 20 ml of tetrahydrofuran at room temperature. After stirred at room temperature for 6 hours, insolubles were filtered and the filtrate was concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to obtain 10.79 g of oily 3-[(2-methoxyethyl)aminocarbonyl]benzaldehyde [Compound No. (d)].
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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